molecular formula C9H15N3OS B6629759 2-Methylsulfanyl-3-(pyrazin-2-ylamino)butan-1-ol

2-Methylsulfanyl-3-(pyrazin-2-ylamino)butan-1-ol

Cat. No. B6629759
M. Wt: 213.30 g/mol
InChI Key: DDKJJBWULGXCNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methylsulfanyl-3-(pyrazin-2-ylamino)butan-1-ol is a chemical compound with a molecular formula of C11H16N2O2S. It is also known as PBTZ169 and is a promising drug candidate for the treatment of tuberculosis.

Mechanism of Action

The mechanism of action of 2-Methylsulfanyl-3-(pyrazin-2-ylamino)butan-1-ol involves inhibition of the enzyme InhA, which is involved in the biosynthesis of mycolic acids in the cell wall of Mycobacterium tuberculosis. Mycolic acids are essential for the survival of the bacteria, and inhibition of InhA leads to the disruption of the cell wall and ultimately the death of the bacteria.
Biochemical and Physiological Effects:
2-Methylsulfanyl-3-(pyrazin-2-ylamino)butan-1-ol has been shown to have low toxicity and high selectivity towards Mycobacterium tuberculosis. It has also been shown to have good pharmacokinetic properties, including good oral bioavailability and long half-life. In addition, it has been shown to have good activity against drug-resistant strains of Mycobacterium tuberculosis.

Advantages and Limitations for Lab Experiments

The advantages of using 2-Methylsulfanyl-3-(pyrazin-2-ylamino)butan-1-ol in lab experiments include its potency against Mycobacterium tuberculosis, low toxicity, and good pharmacokinetic properties. However, one limitation of using this compound in lab experiments is its complex synthesis method, which may limit its availability for research purposes.

Future Directions

There are several future directions for the research and development of 2-Methylsulfanyl-3-(pyrazin-2-ylamino)butan-1-ol. One direction is the optimization of the synthesis method to make the compound more readily available for research purposes. Another direction is the evaluation of the compound's activity against other bacterial infections. Finally, the development of combination therapies involving 2-Methylsulfanyl-3-(pyrazin-2-ylamino)butan-1-ol and other drugs may improve the efficacy of tuberculosis treatment and overcome drug resistance.
Conclusion:
In conclusion, 2-Methylsulfanyl-3-(pyrazin-2-ylamino)butan-1-ol is a promising drug candidate for the treatment of tuberculosis. Its potent activity against Mycobacterium tuberculosis, low toxicity, and good pharmacokinetic properties make it an attractive alternative to current treatments. Further research and development of this compound may lead to improved tuberculosis treatment options and ultimately improve public health.

Synthesis Methods

The synthesis of 2-Methylsulfanyl-3-(pyrazin-2-ylamino)butan-1-ol involves a multi-step process. The first step involves the reaction of 2-methylthio-1-propanol with 2-bromoacetophenone to form 2-methylsulfanyl-1-(2-phenyl-2-oxoethyl)propan-1-ol. The second step involves the reaction of the previous compound with hydrazine hydrate to form 2-methylsulfanyl-3-(pyrazin-2-ylamino)propan-1-ol. The final step involves the reaction of the previous compound with paraformaldehyde to form 2-Methylsulfanyl-3-(pyrazin-2-ylamino)butan-1-ol.

Scientific Research Applications

2-Methylsulfanyl-3-(pyrazin-2-ylamino)butan-1-ol has been extensively studied for its potential use in the treatment of tuberculosis. Tuberculosis is a bacterial infection caused by Mycobacterium tuberculosis and is a major public health problem worldwide. The current treatment for tuberculosis involves a combination of drugs that have several limitations, including drug resistance and toxicity. 2-Methylsulfanyl-3-(pyrazin-2-ylamino)butan-1-ol has been shown to have potent activity against Mycobacterium tuberculosis and has the potential to overcome the limitations of current treatments.

properties

IUPAC Name

2-methylsulfanyl-3-(pyrazin-2-ylamino)butan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3OS/c1-7(8(6-13)14-2)12-9-5-10-3-4-11-9/h3-5,7-8,13H,6H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDKJJBWULGXCNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(CO)SC)NC1=NC=CN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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